molecular formula C9H7NO3 B1322728 4-Hydroxy-1H-indole-6-carboxylic acid CAS No. 40990-52-1

4-Hydroxy-1H-indole-6-carboxylic acid

Cat. No. B1322728
CAS RN: 40990-52-1
M. Wt: 177.16 g/mol
InChI Key: TXZOAKBAZXCPGT-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their importance in biology and medicine, and they often exhibit potent physiological activities. The hydroxyindole carboxylic acids, in particular, have been synthesized and studied for their various properties and potential applications in different fields, including their role in the metabolism of indole compounds in plants and animals .

Synthesis Analysis

The synthesis of hydroxyindole carboxylic acids has been approached through various methods. For instance, the synthesis of 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids has been achieved starting from the corresponding benzyloxyindoles, which are converted to their carbethoxy derivatives and then hydrolyzed and debenzylated to yield the hydroxyindole carboxylic acids . Another method involves the synthesis of indolecarboxylic acids from 2-bromoaniline derivatives, which provides a facile route to these compounds . Additionally, the synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates, which can be used as intermediates, has been reported . These methods highlight the versatility and creativity in the synthesis of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives, including 4-hydroxy-1H-indole-6-carboxylic acid, is characterized by the presence of a heterocyclic indole ring system. The orientation of substituents on this ring system can significantly affect the compound's properties. For example, in 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This orientation can influence the compound's ability to form hydrogen bonds and, consequently, its solubility and reactivity.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The transformation of sulfomethyl groups to formyl functions has been demonstrated, which involves the elimination of SO2, hydrolysis, and oxidation steps . Additionally, the Japp–Klingemann reaction followed by Fischer indole cyclization has been used to synthesize fluorescent carboxylic acid derivatives with a hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety . These reactions are crucial for the development of new indole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyindole carboxylic acids are influenced by their molecular structure. For instance, the chromatographic behavior of hydroxyindoles has been studied to understand their detection and identification . The fluorescence properties of indole derivatives have also been explored, showing that the fluorescence maxima shift to longer wavelengths in solvents with higher polarity and hydrogen bonding ability . These properties are important for the practical applications of indole derivatives in analytical chemistry and materials science.

Scientific Research Applications

  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have been reported as antiviral agents .
    • Methods : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .
    • Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Field : Immunology
    • Application : Indole derivatives have been reported to have anti-inflammatory properties .
    • Methods : Various indole derivatives were synthesized and tested for their anti-inflammatory properties .
    • Results : The results of these studies are not specified in the source .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have been reported to have anticancer properties .
    • Methods : Various indole derivatives were synthesized and tested for their anticancer properties .
    • Results : The results of these studies are not specified in the source .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to have antibacterial properties .
    • Methods : Various indole derivatives were synthesized and tested for their antibacterial properties .
    • Results : The results of these studies are not specified in the source .
  • Inhibitor of Botulinum Neurotoxin

    • Field : Toxicology
    • Application : Indole derivatives have been reported to inhibit botulinum neurotoxin .
    • Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against botulinum neurotoxin .
    • Results : The results of these studies are not specified in the source .
  • Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Field : Virology
    • Application : Indole derivatives have been reported to inhibit Hepatitis C Virus NS5B Polymerase .
    • Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against Hepatitis C Virus NS5B Polymerase .
    • Results : The results of these studies are not specified in the source .
  • Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry
    • Application : Indole derivatives have been reported to inhibit tryptophan dioxygenase, which could have potential anticancer immunomodulatory effects .
    • Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against tryptophan dioxygenase .
    • Results : The results of these studies are not specified in the source .
  • Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Field : Virology
    • Application : Indole derivatives have been reported to inhibit Hepatitis C Virus NS5B Polymerase .
    • Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against Hepatitis C Virus NS5B Polymerase .
    • Results : The results of these studies are not specified in the source .
  • Inhibitors with Histamine H1-Blocking Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to have histamine H1-blocking activity .
    • Methods : Various indole derivatives were synthesized and tested for their histamine H1-blocking activity .
    • Results : The results of these studies are not specified in the source .
  • Reactant for Preparation of Indolylindazoles and Indolylpyrazolopyridines

    • Field : Organic Chemistry
    • Application : Indole derivatives have been used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines, which are interleukin-2 inducible T cell kinase inhibitors .
    • Methods : Various indole derivatives were synthesized and used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines .
    • Results : The results of these studies are not specified in the source .

properties

IUPAC Name

4-hydroxy-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZOAKBAZXCPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627991
Record name 4-Hydroxy-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1H-indole-6-carboxylic acid

CAS RN

40990-52-1
Record name 4-Hydroxy-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NH Shady, MA Fouad, S Ahmed… - The Journal of …, 2018 - nature.com
… Compounds 2–5 were identified based on HSQC, HMBC, COSY spectra, HRESI-MS and in comparison with the literature [9, 13,14,15,16] as 4-hydroxy-1H-indole-6-carboxylic acid …
Number of citations: 22 www.nature.com
M Kim, E Vedejs - The Journal of organic chemistry, 2004 - ACS Publications
Cyclization of the Stobbe product 3 under the literature conditions (acetic anhydride/sodium acetate) affords both the indole 6 and the indolizine 8. The presence of base promotes the …
Number of citations: 44 pubs.acs.org
JG Kodet, DF Wiemer - The Journal of organic chemistry, 2013 - ACS Publications
An interest in the schweinfurthins, natural stilbenes with significant antiproliferative activity, has prompted efforts to prepare a set of indole analogues. To approach the desired …
Number of citations: 20 pubs.acs.org

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